3-(Benzylamino)-N-ethylpropanamide
Overview
Description
“3-(Benzylamino)-N-ethylpropanamide” is a compound that contains a benzylamino group and an ethylpropanamide group. The benzylamino group consists of a benzyl group (a benzene ring attached to a methylene group) linked to an amino group. The ethylpropanamide group consists of a three-carbon chain (propane) with an amide functional group at one end and an ethyl group at the other end .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylamino)-N-ethylpropanamide” are not available, it’s likely that this compound could be synthesized through amide bond formation. This typically involves the reaction of a carboxylic acid (or its derivative) with an amine .Molecular Structure Analysis
The molecular structure of “3-(Benzylamino)-N-ethylpropanamide” would likely show the benzylamino group and the ethylpropanamide group connected through a carbon atom. The benzylamino group would contribute to the aromaticity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of amides and amines. For example, under acidic conditions, amides can be hydrolyzed to yield carboxylic acids and amines. The benzylamino group could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzylamino)-N-ethylpropanamide” would depend on its molecular structure. The presence of an amide group could result in the formation of intermolecular hydrogen bonds, influencing properties like solubility and melting point .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-Benzyl Derivatives : Substituted 3-anilinopropanamides can be converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction. This process, involving 3-(Benzylamino)-N-ethylpropanamide, can result in compounds like 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines (Nnamonu, Agwada, & Nwadinigwe, 2013).
Crystal and Molecular Structures : The compound's structure has been studied through crystal and molecular structures analysis, including derivatives like 2-methoxy-3-[1-(benzylamino)-ethylidene]-2,3-dihydro-2,4-dioxo-2λ5-benzo[e][1,2]oxaphosphinane. Such studies provide insights into inter- and intramolecular H-bonds (Małecka, Grabowski, & Budzisz, 2004).
Biological Activity
Antitumor Activity : 3-(Benzylamino)-N-ethylpropanamide derivatives, such as 3-benzylamino-β-carboline derivatives, have shown potential in antitumor activity. They exhibit properties like inducing apoptosis and cell cycle arrest in specific phases (Ikeda et al., 2012).
Antimycobacterial and Antibacterial Evaluation : Some derivatives of 3-(Benzylamino)-N-ethylpropanamide have been evaluated for their antimycobacterial and antibacterial properties. This includes studies against various strains such as Mycobacterium tuberculosis and Staphylococcus aureus (Semelková et al., 2017).
Pharmacological Properties
- Inhibition of Proteolytic Enzymes : Derivatives of benzylamine, which includes 3-(Benzylamino)-N-ethylpropanamide, have been studied for their role as competitive inhibitors of enzymes like trypsin, plasmin, and thrombin. These studies help understand the relationship between chemical structure and activity against these enzymes (Markwardt, Landmann, & Walsmann, 1968).
Synthesis of Other Compounds
- Synthesis of Isoindolin-1-ones : Research includes the use of benzamides, including 3-(Benzylamino)-N-ethylpropanamide, in the rhodium-catalyzed oxidative acylation with aryl aldehydes. This leads to the synthesis of compounds like 3-hydroxyisoindolin-1-ones, significant in chemical synthesis (Sharma, Park, Park, & Kim, 2012).
Safety And Hazards
properties
IUPAC Name |
3-(benzylamino)-N-ethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXQOMZOLZOBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)-N-ethylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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